

Bis(2-chloroethoxy)methane solubility in water and organic solvents

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Compound of Interest

Compound Name: Bis(2-chloroethoxy)methane

Cat. No.: B104836

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An In-Depth Technical Guide to the Solubility of Bis(2-chloroethoxy)methane

This technical guide provides a comprehensive overview of the solubility of **bis(2-chloroethoxy)methane** in water and various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document consolidates available data, outlines detailed experimental protocols for solubility determination, and illustrates key concepts and workflows through diagrams.

Solubility Profile of Bis(2-chloroethoxy)methane

Bis(2-chloroethoxy)methane (CAS No: 111-91-1) is a colorless liquid used as a solvent and as an intermediate in the synthesis of polysulfide polymers^{[1][2]}. Understanding its solubility is critical for its application in synthesis, formulation, and environmental fate assessment.

Data Presentation

The solubility of **bis(2-chloroethoxy)methane** has been reported across various sources. The following tables summarize the quantitative and qualitative data available for its solubility in aqueous and organic media.

Table 1: Solubility of **Bis(2-chloroethoxy)methane** in Water

Solubility Value	Temperature	Method/Notes	Source
81,000 mg/L (8.1 g/L)	25 °C	Method of Moriguchi (1975)	[3]
7,800 mg/L (7.8 g/L)	20 °C	-	[4]
78,000 - 81,000 ppm	25 °C	-	[2]
0.8%	Not Specified	-	[3]
"Slightly soluble"	20 °C / 68 °F	-	[1][5]
"Partly miscible"	Not Specified	-	[6]

Table 2: Solubility of **Bis(2-chloroethoxy)methane** in Organic Solvents

Solvent	Solubility	Source
Most Organic Solvents	Miscible	[4]
Chloroform	Sparingly Soluble	[3]
Methanol	Slightly Soluble	[3]
Cyclohexane	Soluble	[7]

Experimental Protocols for Solubility Determination

While specific experimental details for determining the solubility of **bis(2-chloroethoxy)methane** are not extensively published, a standard method such as the Shake-Flask method can be applied. This method is a conventional technique for determining the solubility of a substance in a given solvent[8].

Shake-Flask Method Protocol

This protocol outlines the steps for determining the solubility of a liquid compound like **bis(2-chloroethoxy)methane** in water.

- Preparation of the System:

- Add an excess amount of **bis(2-chloroethoxy)methane** to a known volume of deionized water in a flask with a stopper. The excess solute ensures that a saturated solution is achieved.
- The flask should be of sufficient size to allow for vigorous mixing.
- Equilibration:
 - Seal the flask to prevent the loss of volatile components.
 - Place the flask in a constant-temperature water bath or shaker, maintained at a specific temperature (e.g., 25 °C).
 - Agitate the mixture for a prolonged period (typically 24 to 48 hours) to ensure that equilibrium is reached between the dissolved and undissolved phases[8].
- Phase Separation:
 - After equilibration, cease agitation and allow the mixture to stand in the constant-temperature bath. This allows for the separation of the aqueous phase from the excess, undissolved **bis(2-chloroethoxy)methane**. As **bis(2-chloroethoxy)methane** is denser than water (density approx. 1.23 g/cm³), it will form the bottom layer[4][5].
 - For more effective separation, the mixture can be centrifuged.
- Sampling and Analysis:
 - Carefully extract an aliquot of the clear, saturated aqueous phase. It is crucial to avoid any entrainment of the undissolved solute.
 - Determine the concentration of **bis(2-chloroethoxy)methane** in the aliquot using a suitable analytical technique, such as gas chromatography (GC), which is an EPA-approved method for this compound[2].
- Data Reporting:
 - The solubility is reported in units such as mg/L, g/100mL, or parts per million (ppm).

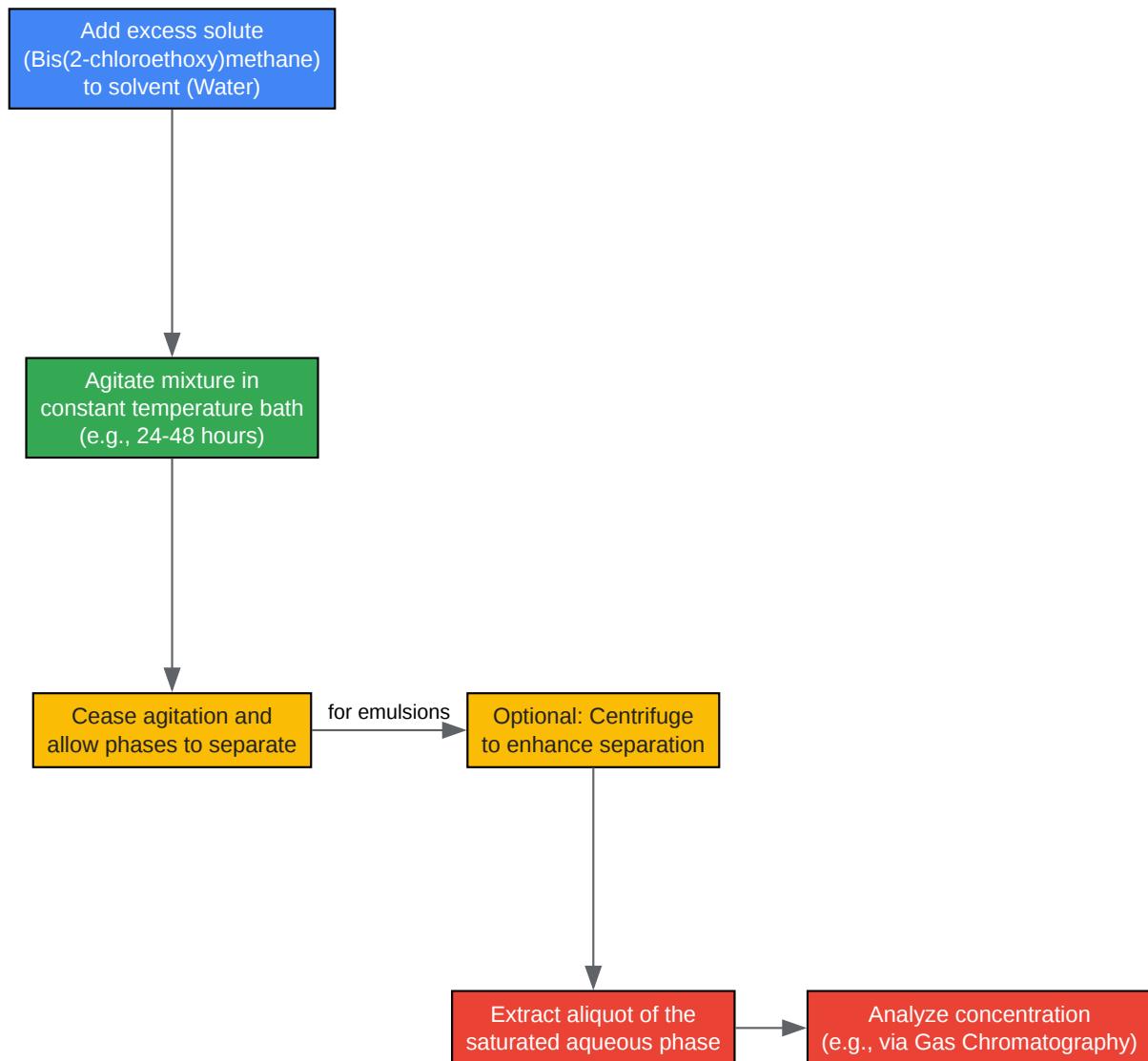
Alternative Methods

Modern techniques such as Nuclear Magnetic Resonance (NMR) can also be used for faster solubility determination. NMR allows for the analysis of saturated solutions without the need for phase separation, as the dissolved and dispersed liquids show distinct signals in the NMR spectrum[8].

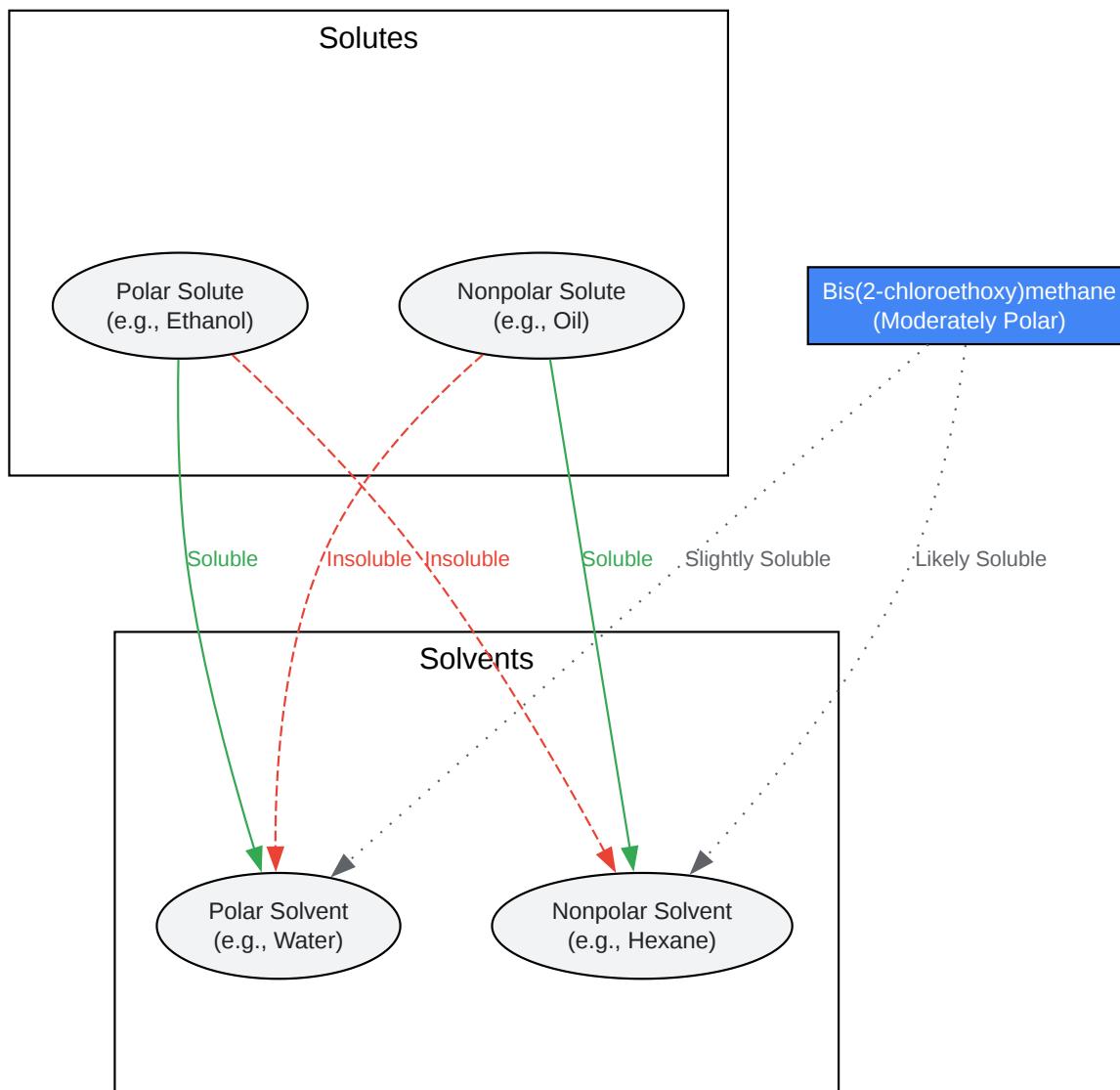
Visualizations: Workflows and Principles

The following diagrams, created using the DOT language, illustrate the experimental workflow for solubility determination and the fundamental principle governing solubility.

Experimental Workflow for Solubility Determination



Solubility Principle: 'Like Dissolves Like'

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